An In-depth Technical Guide to Fmoc-Val-OH-15N: Properties, Synthesis, and Applications
An In-depth Technical Guide to Fmoc-Val-OH-15N: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-α-(9-Fluorenylmethoxycarbonyl)-L-valine-¹⁵N (Fmoc-Val-OH-¹⁵N), a critical isotopically labeled building block in modern peptide chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in peptide synthesis, proteomics, and drug development.
Core Properties of Fmoc-Val-OH-¹⁵N
Fmoc-Val-OH-¹⁵N is a white to off-white solid powder. Its key physicochemical properties are summarized in the table below, providing a convenient reference for experimental design and execution.
| Property | Value | References |
| Chemical Formula | C₂₀H₂₁¹⁵NO₄ | [1][2] |
| Molecular Weight | 340.38 g/mol | [1] |
| CAS Number | 125700-35-8 | [1] |
| Appearance | Solid | |
| Melting Point | 143-145 °C | |
| Optical Rotation | [α]²⁰/D −17° (c = 1 in DMF) | |
| Purity (HPLC) | ≥99% | |
| Isotopic Enrichment | ≥98 atom % ¹⁵N | |
| Solubility | Soluble in DMF and NMP | [3] |
Synthesis of Fmoc-Val-OH-¹⁵N
The synthesis of Fmoc-Val-OH-¹⁵N involves the protection of the α-amino group of L-valine-¹⁵N with the fluorenylmethoxycarbonyl (Fmoc) group. A general and efficient method for this procedure is outlined below.
Experimental Protocol: Fmoc Protection of L-valine-¹⁵N
Materials:
-
L-valine-¹⁵N
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane and water, or another suitable solvent system
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (HCl), 1M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve L-valine-¹⁵N in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.
-
Addition of Fmoc Reagent: In a separate container, dissolve Fmoc-OSu or Fmoc-Cl in dioxane. Add this solution dropwise to the stirring solution of L-valine-¹⁵N at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with ethyl acetate or ether to remove any unreacted Fmoc reagent and byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl. A white precipitate of Fmoc-Val-OH-¹⁵N should form.
-
Extraction: Extract the product into ethyl acetate.
-
Drying and Evaporation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-Val-OH-¹⁵N.
Applications in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Val-OH-¹⁵N is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce an isotopically labeled valine residue into a peptide sequence. This enables a variety of applications, including protein structure determination by NMR spectroscopy, quantitative proteomics, and metabolic labeling studies.
Experimental Protocol: Incorporation of Fmoc-Val-OH-¹⁵N into a Peptide Chain
The following is a generalized protocol for a single coupling cycle in manual Fmoc SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Val-OH-¹⁵N
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
Workflow Diagram:
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.
-
Drain the solution.
-
Repeat the deprotection step for another 15-20 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-Val-OH-¹⁵N (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired amino acid until the peptide sequence is complete.
-
Cleavage and Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Analytical Characterization
The purity and identity of Fmoc-Val-OH-¹⁵N and the resulting ¹⁵N-labeled peptides can be confirmed by several analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Method: Reversed-phase HPLC (RP-HPLC) is commonly used to assess the purity of Fmoc-amino acids and peptides.
-
Typical Conditions: A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA. Detection is commonly performed at 220 nm and 280 nm.
Mass Spectrometry (MS)
-
Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of Fmoc-Val-OH-¹⁵N and the final peptide.
-
Expected Result for Fmoc-Val-OH-¹⁵N: The expected mass will be approximately 340.38 Da. The isotopic enrichment can also be assessed by observing the M+1 peak intensity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Method: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.
-
Expected ¹H NMR Spectrum (in DMSO-d₆): The spectrum is expected to be very similar to that of unlabeled Fmoc-Val-OH. The presence of the ¹⁵N isotope may introduce subtle changes, such as a doublet for the amide proton due to ¹J(¹⁵N-¹H) coupling, providing direct evidence of labeling. The characteristic peaks for the Fmoc group (around 7.3-7.9 ppm) and the valine side chain (around 0.9 ppm for the methyl groups and 2.1 ppm for the β-proton) will be present.
Safety and Handling
Fmoc-Val-OH-¹⁵N should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5]
Conclusion
Fmoc-Val-OH-¹⁵N is an indispensable tool for the synthesis of isotopically labeled peptides. Its well-defined properties and established protocols for use in SPPS make it a reliable and valuable reagent for a wide range of research and development applications. This guide provides a foundational understanding to facilitate its effective use in the laboratory.
